molecular formula C23H16ClN3O B2850188 8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-56-7

8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2850188
CAS RN: 901263-56-7
M. Wt: 385.85
InChI Key: QDMUOGCQXGBYOK-UHFFFAOYSA-N
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Description

The compound “8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of compounds known as quinolines. Quinolines are well-known nitrogenous tertiary bases . They have a distinctive double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been used since ancient times and have been associated with significant fields due to their versatility .


Synthesis Analysis

The synthesis of quinoline derivatives involves various methods. One common method is the treatment of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate . This process results in the formation of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives .


Chemical Reactions Analysis

The chemical reactions involving “8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on the specific conditions and reagents used. As a quinoline derivative, it could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on its specific molecular structure. As a quinoline derivative, it would likely be a solid at room temperature and have a relatively high melting point . Its solubility in various solvents would depend on the specific functional groups present in the molecule.

Future Directions

The future directions for research on “8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” could include further exploration of its synthesis, characterization, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity and mechanism of action, and testing its biological activity against various diseases. This compound could potentially serve as a lead compound in the development of new drugs .

properties

IUPAC Name

8-chloro-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-21-10-6-5-9-20(21)27-23-17-13-16(24)11-12-19(17)25-14-18(23)22(26-27)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMUOGCQXGBYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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